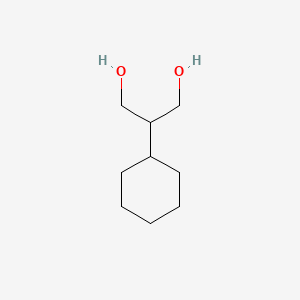

2-cyclohexylpropane-1,3-diol

Description

BenchChem offers high-quality 2-cyclohexylpropane-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclohexylpropane-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c10-6-9(7-11)8-4-2-1-3-5-8/h8-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNVSZHIHFLQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60180756 | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-32-0 | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60180756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYCLOHEXYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFI58123IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyclohexyl-1,3-propanediol (C₉H₁₈O₂) for Advanced Research Applications

Abstract: This technical guide provides a comprehensive overview of 2-cyclohexyl-1,3-propanediol, a versatile diol with significant potential in medicinal chemistry and materials science. We will delve into its fundamental chemical and physical properties, detail a robust laboratory-scale synthesis and purification workflow, explore its applications as a structural motif in drug development, and outline key analytical techniques for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their work.

Chemical Identity and Physicochemical Properties

2-Cyclohexyl-1,3-propanediol is an organic compound featuring a cyclohexane ring attached to the central carbon of a propane-1,3-diol backbone. This structure imparts a combination of lipophilic (cyclohexyl group) and hydrophilic (two hydroxyl groups) characteristics, making it a valuable building block in chemical synthesis.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 2-Cyclohexylpropane-1,3-diol

-

Chemical Formula : C₉H₁₈O₂

-

CAS Number : 2612-32-0[1]

-

Molecular Weight : 158.24 g/mol [1]

-

Synonyms : 1,3-Propanediol, 2-cyclohexyl-[1]

Molecular Structure and Stereochemistry

The structure of 2-cyclohexyl-1,3-propanediol contains a chiral center at the second carbon of the propanediol chain (the carbon atom to which the cyclohexyl group is attached). Therefore, the compound can exist as a racemic mixture of two enantiomers, (R)-2-cyclohexyl-1,3-propanediol and (S)-2-cyclohexyl-1,3-propanediol, or as individual enantiopure forms. The stereochemistry can significantly influence its biological activity and physical properties, a critical consideration in drug design and asymmetric synthesis.

Molecular Weight and Formula Verification

The molecular formula C₉H₁₈O₂ is confirmed by calculating its molecular weight based on the atomic masses of its constituent elements:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 18 atoms × 1.008 amu = 18.144 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

-

Total Molecular Weight : 108.099 + 18.144 + 31.998 = 158.241 amu

This calculated value aligns with the published molecular weight of 158.24 g/mol .[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-cyclohexyl-1,3-propanediol is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source |

| Molecular Weight | 158.24 g/mol | ECHEMI[1] |

| Melting Point | 89-90 °C | ECHEMI[1] |

| Boiling Point | 284.1 ± 8.0 °C (Predicted) | ECHEMI[1] |

| Density | 1.030 ± 0.06 g/cm³ | ECHEMI[1] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | ECHEMI[1] |

| XLogP3 | 1.9 | ECHEMI[1] |

Synthesis and Purification Strategies

The synthesis of 2-cyclohexyl-1,3-propanediol is most commonly achieved through the reduction of a suitable precursor, such as diethyl 2-cyclohexylmalonate. This method provides a reliable and scalable route to the target diol.

Causality in Synthetic Route Selection

The chosen synthetic pathway involves two main stages:

-

Malonic Ester Synthesis : This classical C-C bond-forming reaction is exceptionally reliable for introducing an alkyl group (in this case, cyclohexyl) onto a malonic ester. Diethyl malonate is selected for its commercial availability and the stability of the resulting enolate.

-

Ester Reduction : The reduction of the two ester groups in diethyl 2-cyclohexylmalonate to primary alcohols yields the desired 1,3-diol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.

Why LiAlH₄? Lithium aluminum hydride is a powerful, unselective reducing agent, which is a key advantage here. Unlike milder reagents such as sodium borohydride (NaBH₄), which may struggle to reduce esters efficiently, LiAlH₄ ensures a complete and clean conversion of both ester functionalities to the corresponding alcohols. This high reactivity minimizes the formation of partially reduced intermediates and simplifies the subsequent purification process.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.

Step 1: Alkylation of Diethyl Malonate

-

Setup : To a dry, three-necked, 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 60 mL of absolute ethanol.

-

Base Addition : Carefully add 2.3 g (100 mmol) of sodium metal in small pieces to the ethanol. The sodium will react to form sodium ethoxide. Allow the reaction to proceed until all the sodium has dissolved.

-

Nucleophile Formation : To the resulting sodium ethoxide solution, add 16.0 g (100 mmol) of diethyl malonate dropwise via the dropping funnel. Stir for 15 minutes to ensure complete formation of the sodiomalonic ester enolate.

-

Alkylation : Add 16.5 g (100 mmol) of bromocyclohexane dropwise. The reaction is exothermic; control the addition rate to maintain a gentle reflux. After the addition is complete, heat the mixture to reflux for 3 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the diethyl malonate spot has disappeared.

-

Work-up : Cool the reaction mixture to room temperature. Pour it into 200 mL of cold water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-cyclohexylmalonate.[3]

Step 2: Reduction to 2-Cyclohexyl-1,3-propanediol

-

Setup : In a separate dry 1 L three-necked flask under nitrogen, prepare a suspension of 7.6 g (200 mmol) of lithium aluminum hydride (LiAlH₄) in 200 mL of anhydrous tetrahydrofuran (THF).

-

Substrate Addition : Cool the LiAlH₄ suspension to 0 °C in an ice bath. Add the crude diethyl 2-cyclohexylmalonate, dissolved in 50 mL of anhydrous THF, dropwise to the suspension. Caution : This reaction is highly exothermic and generates hydrogen gas.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitoring : Monitor the reaction by TLC until the ester starting material is fully consumed.

-

Quenching (Fieser workup) : Cool the reaction to 0 °C. Cautiously and sequentially add 7.6 mL of water, 7.6 mL of 15% aqueous NaOH, and finally 22.8 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a granular solid, which is easily filtered.

-

Isolation : Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-cyclohexyl-1,3-propanediol.

-

Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure diol as a white solid.

Purification and Characterization Workflow

The logical flow from a completed synthesis to a fully characterized, pure compound is crucial for ensuring the reliability of downstream applications.

Caption: Workflow for the purification and validation of 2-cyclohexyl-1,3-propanediol.

Applications in Research and Drug Development

The unique structural characteristics of 2-cyclohexyl-1,3-propanediol make it a valuable scaffold in medicinal chemistry.

Role as a Structural Scaffold and Linker

The cyclohexane ring provides a rigid, lipophilic anchor that can effectively probe hydrophobic pockets in biological targets such as enzymes or receptors. Increasing the three-dimensional character (Fsp³) of drug candidates is a key strategy in modern drug discovery to improve selectivity and physicochemical properties, moving away from overly flat aromatic structures.[4] The 1,3-diol functionality offers two key advantages:

-

Hydrogen Bonding : The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar residues in a protein's active site.

-

Derivatization Handles : The hydroxyl groups are versatile functional handles for further chemical modification. They can be readily converted into esters, ethers, carbamates, or used in click chemistry reactions to attach other pharmacophores or linkers.[5]

Bioisosteric Replacement and Scaffold Hopping

In drug design, a 1,3-diol can serve as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, while altering the molecule's overall pKa and cell permeability. The 2-cyclohexyl-1,3-propanediol motif can be employed in "scaffold hopping" exercises, where it replaces a known core structure in a bioactive molecule to explore new chemical space, potentially leading to improved potency, selectivity, or pharmacokinetic profiles. For instance, it can be used to synthesize novel analogs of natural products or existing drugs where a rigid, functionalized linker is required.[6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-cyclohexyl-1,3-propanediol.

Spectroscopic Analysis

-

¹H NMR (Proton NMR) : The ¹H NMR spectrum will provide key information about the proton environment. Expected signals include:

-

A complex multiplet in the 0.8-1.8 ppm range corresponding to the protons of the cyclohexane ring.

-

Signals for the diastereotopic methylene protons (-CH₂-OH) adjacent to the stereocenter.

-

A signal for the methine proton (-CH-) attached to the cyclohexyl group.

-

Broad signals for the hydroxyl protons (-OH), which can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon NMR) : The spectrum will show 9 distinct carbon signals (assuming diastereotopic splitting is resolved), confirming the number of unique carbon atoms in the molecule. Key signals include those for the two alcohol-bearing carbons and the carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is used to identify key functional groups. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups.[7] A strong band around 2850-2930 cm⁻¹ will correspond to the C-H stretching of the alkane groups.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 159.25 or the sodium adduct [M+Na]⁺ at m/z 181.23.

Safety, Handling, and Storage

2-Cyclohexyl-1,3-propanediol should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The compound is expected to be a stable solid. It should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Cyclohexyl-1,3-propanediol is a synthetically accessible and highly versatile chemical building block. Its combination of a lipophilic cyclohexane core and a functional 1,3-diol moiety provides a valuable platform for the design and synthesis of novel molecules in drug discovery and materials science. The robust synthesis and purification protocols outlined in this guide, coupled with comprehensive analytical validation, ensure the high quality required for advanced research applications.

References

-

2-Propanone, 1-cyclohexyl- . NIST WebBook. [Link]

-

2-Cyclohexylpropanol | C9H18O . PubChem, National Institutes of Health. [Link]

-

cyclohexyl propionate, 6222-35-1 . The Good Scents Company. [Link]

-

1-Cyclohexyl-1,3-propanediol | C9H18O2 . PubChem, National Institutes of Health. [Link]

-

3-(Cyclohexyloxy)propane-1,2-diol | C9H18O3 . PubChem, National Institutes of Health. [Link]

-

bmse000303 1,3-Propanediol . Biological Magnetic Resonance Bank (BMRB). [Link]

-

Diethyl 2-cyclohexylmalonate | C13H22O4 . PubChem, National Institutes of Health. [Link]

-

Synthetic Methods for the Preparation of 1,3‐Propanediol . ResearchGate. [Link]

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules . ResearchGate. [Link]

-

Special Issue : Heterocyclic Compounds and Their Application in Therapy . MDPI. [Link]

-

2-methyl-1,3-cyclohexanedione . Organic Syntheses. [Link]

-

Synthesis: Diethyl malonate --> Cyclohexylacetic acid . Reddit. [Link]

-

Recent applications of click chemistry in drug discovery . PubMed. [Link]

-

Diethyl malonate – Knowledge and References . Taylor & Francis Online. [Link]

-

Progress in 1,3-propanediol biosynthesis . PubMed Central, National Institutes of Health. [Link]

-

Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous . ResearchGate. [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene . ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . PubMed. [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... . MDPI. [Link]

-

Applications of Flow Chemistry in Drug Development... . ResearchGate. [Link]

- Process for the preparation of 2-methyl-1,3-propanediol.

-

Malonates as Nucleophiles . YouTube. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

Propanediol | C3H8O2 . PubChem, National Institutes of Health. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Cyclohexyl-1,3-propanediol | C9H18O2 | CID 12709662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

Thermodynamic Characterization of 2-Substituted 1,3-Propanediols: A Technical Guide

Executive Summary & Molecular Architecture

2-substituted 1,3-propanediols represent a unique class of polyfunctional molecules. Structurally, they are derivatives of 1,3-propanediol where the C2 carbon acts as a quaternary center, substituted with alkyl, nitro, or amino groups.

Why this matters:

-

Energy Storage (PCMs): Many of these molecules (e.g., 2,2-dimethyl-1,3-propanediol or NPG) are "globular" molecules. They form plastic crystals , exhibiting high-enthalpy solid-solid phase transitions prior to melting. This makes them exceptional solid-state Phase Change Materials (PCMs) for thermal energy storage.

-

Pharmaceutical Intermediates: Derivatives like 2-amino-2-methyl-1,3-propanediol (AMPD) are critical buffers and synthesis intermediates. Their purification relies heavily on precise solubility thermodynamics.

This guide details the thermodynamic profiling of these compounds, focusing on phase transition energetics and solution thermodynamics.

Structure-Property Relationships

The thermodynamic behavior of these diols is governed by the "Neopentyl Effect" and Hydrogen Bonding networks.

The Plastic Crystal Phenomenon

Unlike typical organic solids that melt directly from a rigid crystal to a liquid, 2-substituted 1,3-propanediols often undergo a solid-solid transition (

-

Key Insight: The enthalpy of this solid-solid transition (

) is often significantly larger than the enthalpy of fusion (

Visualization: Thermal Behavior Logic

The following diagram illustrates the causal link between molecular symmetry and macroscopic thermal properties.

Figure 1: Causal pathway linking molecular architecture (globular shape, H-bonding) to thermodynamic utility in energy storage and pharma.

Solid-State Thermodynamics: Experimental Protocol

Measuring the enthalpy of transition for these diols requires specific modifications to standard Differential Scanning Calorimetry (DSC) protocols due to their tendency to sublime and their supercooling characteristics.

Protocol: High-Fidelity DSC for Plastic Crystals

Objective: Accurately determine

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

Step-by-Step Methodology:

-

Sample Preparation (Crucial):

-

Grind the sample to a fine powder to ensure thermal contact.

-

Mass: Weigh 3–5 mg of sample.

-

Pan Selection: Use Hermetically Sealed Aluminum Pans .

-

Why? 2-substituted 1,3-propanediols (like NPG) have high vapor pressures near their melting points. An open or crimped pan will allow sublimation, altering the mass during the scan and invalidating the enthalpy integration.

-

-

Atmosphere Control:

-

Purge with dry Nitrogen (

) at 50 mL/min. -

Why? Removes moisture (these diols are hygroscopic) and prevents oxidation at high T.

-

-

Thermal Cycle (The "Heat-Cool-Heat" Method):

-

Ramp 1: Heat from 0°C to

at 10°C/min. (Erases thermal history). -

Isothermal: Hold for 3 mins.

-

Cool 1: Cool to 0°C at 5°C/min.

-

Ramp 2 (Data Collection): Heat from 0°C to

at 5°C/min .

-

-

Data Analysis:

-

Integrate the peak area for the solid-solid transition (usually the lower temperature peak) and the melting peak.

-

Validation: The baseline must return to linear before the onset of the second peak.

-

Workflow Visualization

Figure 2: Validated DSC workflow ensuring data integrity by checking for sublimation mass loss.

Solution Thermodynamics: Solubility & Modeling

For pharmaceutical applications involving 2-amino-2-methyl-1,3-propanediol (AMPD), understanding solubility is vital for crystallization processes.

Thermodynamic Modeling (Modified Apelblat)

The solubility of these diols in pure solvents is best described by the Modified Apelblat equation, which correlates the mole fraction solubility (

Where

Protocol: Laser Monitoring Solubility

Objective: Determine the saturation solubility without sampling errors (filtration issues).

-

Setup: Jacketed glass vessel with an overhead stirrer and a laser transmissometer probe.

-

Solvent Loading: Add a known mass of solvent.

-

Solute Addition: Add solute in excess of expected solubility.

-

Dynamic Method:

-

Heat slowly (0.2 K/min) while stirring.

-

Monitor laser transmission.

-

Clear Point: The temperature at which transmission hits 100% (all solid dissolved).

-

-

Gravimetric Verification:

-

For static equilibrium: Hold at

for 24h. Filter supernatant, dry, and weigh. -

Trustworthiness Check: Compare Dynamic vs. Static results. They should deviate by < 2%.

-

Key Thermodynamic Data Summary

The following table summarizes typical thermodynamic values for key 2-substituted 1,3-propanediols. Note the high enthalpy of the solid-solid transition for NPG.

| Compound | Abbr. | CAS No. | Application | ||||

| 2,2-dimethyl-1,3-propanediol | NPG | 126-30-7 | 313.15 | 12.80 | 400.15 | 4.30 | PCM / Polyester |

| 2-amino-2-methyl-1,3-propanediol | AMPD | 115-69-5 | 353.2 | 18.2 | 380.5 | 3.1 | Buffer / Pharma |

| 2-nitro-2-methyl-1,3-propanediol | NMPD | 77-49-6 | 345.0 | 14.5 | 418.0 | 5.2 | Synthesis |

Note:

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link]

-

Chandra, A., et al. "Solid–Solid Phase Transitions in 2-Amino-2-methyl-1,3-propanediol." Journal of Chemical & Engineering Data. [Link]

-

Wang, B., et al. "Thermodynamic Properties of 2,2-Dimethyl-1,3-propanediol." Thermochimica Acta. [Link]

-

Zhang, Y., et al. "Solubility and thermodynamic properties of 2-amino-2-methyl-1,3-propanediol in pure solvents." Journal of Molecular Liquids. [Link]

Solubility Profile & Physicochemical Architecture of 2-Cyclohexylpropane-1,3-diol

The following technical guide provides an in-depth analysis of the solubility characteristics of 2-cyclohexylpropane-1,3-diol. It is structured to serve researchers in drug discovery and materials science, focusing on the mechanistic underpinnings of solvation and practical experimental protocols.

A Technical Analysis for Drug Development & Synthesis

Executive Summary

2-Cyclohexylpropane-1,3-diol (CAS: 2612-32-0) represents a distinct class of amphiphilic diols where a rigid, lipophilic cyclohexyl moiety is grafted onto a flexible, hydrophilic propane-1,3-diol backbone. Unlike its highly water-soluble parent compound (propane-1,3-diol), the introduction of the cyclohexyl group significantly alters its thermodynamic profile, shifting the partition coefficient (LogP) to approximately 1.7–1.9.

This guide delineates the solubility behavior of this "Janus" molecule—capable of interacting with both polar and nonpolar environments—and provides validated protocols for determining its saturation limits in pharmaceutical formulations.

Molecular Architecture & Physicochemical Profile

To understand the solubility, one must first analyze the competition between the crystal lattice energy and the solvation energy. The molecule exists as a solid at room temperature due to strong intermolecular hydrogen bonding between the diol heads in the crystal lattice.

Table 1: Core Physicochemical Properties

| Property | Value | Relevance to Solubility |

| Molecular Weight | 158.24 g/mol | Low MW facilitates rapid dissolution kinetics once the lattice is broken. |

| Physical State | Solid (Crystalline) | Lattice energy barrier must be overcome by solvent interactions. |

| Melting Point | 89–90 °C | High MP indicates stable crystal packing; limits solubility in cold, non-interacting solvents. |

| XLogP3 | ~1.7 – 1.9 | Moderately lipophilic. Suggests poor solubility in pure water compared to short-chain diols, but high solubility in alcohols/ethers. |

| TPSA | 40.5 Ų | Polar surface area is localized to the diol head; the rest of the molecule is "blind" to water. |

| H-Bond Donors/Acceptors | 2 / 2 | Capable of forming extensive H-bond networks (both inter- and intramolecular). |

Solvation Interaction Mechanisms

The solubility of 2-cyclohexylpropane-1,3-diol is governed by a "tug-of-war" between the hydrophilic diol head and the hydrophobic cyclohexyl tail.

Polar Solvents (Water, Methanol, DMSO)

-

Mechanism: Enthalpy-driven dissolution. The hydroxyl groups of the solvent form hydrogen bonds with the 1,3-diol moiety.

-

Water: Solubility is limited. While the diol head is hydrophilic, the bulky cyclohexyl group disrupts the hydrogen-bonding network of water (the hydrophobic effect), creating an entropic penalty. It acts as a surfactant, likely forming aggregates at higher concentrations.[1]

-

Alcohols (Methanol/Ethanol): High solubility. The alkyl chains of the solvent interact favorably with the cyclohexyl group (Van der Waals), while the hydroxyls network with the diol.

Nonpolar Solvents (Hexane, Toluene, Diethyl Ether)

-

Mechanism: Entropy-driven dissolution (at high temps) and Dispersion forces.

-

Hexane: Low solubility at room temperature. The solvent cannot break the strong intermolecular H-bonds of the crystal lattice (MP ~90°C).

-

Toluene/DCM: Moderate to High solubility. The polarizability of the aromatic ring (toluene) or the dipole (DCM) helps solvate the molecule better than aliphatic hydrocarbons, while accommodating the cyclohexyl tail.

Visualization of Solvation Dynamics

The following diagram illustrates the competitive solvation forces acting on the molecule in different environments.

Figure 1: Mechanistic pathways determining solubility. In polar solvents, H-bonding drives dissolution. In nonpolar solvents, the crystal lattice energy acts as the primary barrier.

Experimental Protocols for Solubility Determination

For drug development applications, precise solubility data is required. The following protocols are designed to ensure thermodynamic equilibrium is reached, preventing "kinetic solubility" artifacts.

Protocol A: Saturation Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard for determining equilibrium solubility.

Reagents & Equipment:

-

2-Cyclohexylpropane-1,3-diol (Solid).[2]

-

Target Solvents (e.g., Phosphate Buffer pH 7.4, Octanol, Hexane).

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters (hydrophobic for organic, hydrophilic for aqueous).

-

HPLC-UV or LC-MS system.

Workflow:

-

Preparation: Add excess solid compound (approx. 10-20 mg) to 1 mL of solvent in a glass vial. Ensure undissolved solid is visible.

-

Equilibration: Agitate at 25°C (or target temp) for 24–48 hours.

-

Note: If all solid dissolves, add more until a suspension persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a pre-saturated syringe filter (to prevent drug adsorption to the filter membrane).

-

Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Protocol B: Visual Kinetic Solubility (High Throughput)

Useful for early-stage screening to determine approximate solubility ranges.

Workflow:

-

Dispense 1 mg of compound into a clear vial.

-

Add solvent in aliquots (10 µL, then 40 µL, then 50 µL...) with vortexing between additions.

-

Observe for clarity.[3]

-

Calculation: Solubility (

)

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Applications in Drug Development

Understanding the solubility of 2-cyclohexylpropane-1,3-diol is critical for its use in several areas:

-

Pro-drug Linkers: The diol functionality allows for the esterification of two drug molecules or the attachment of a drug to a polymer backbone. The cyclohexyl group increases lipophilicity, potentially improving membrane permeability of the conjugate compared to a simple propyl linker.

-

Chiral Intermediates: The molecule is a precursor for chiral synthons (e.g., in the synthesis of ACE inhibitors like Fosinopril). Solubility in organic solvents (DCM, THF) is crucial for these synthetic steps.

-

Formulation Co-solvent: Due to its amphiphilic nature, it may act as a hydrotrope, increasing the solubility of poorly soluble drugs in aqueous formulations, similar to how propylene glycol is used, but with higher lipophilicity.

References

-

PubChem. (n.d.).[4][5] 2-Cyclohexyl-1,3-propanediol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Kesten, S. J., et al. (1992). Synthesis and antimalarial properties of 1-imino derivatives of 7-chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones. Journal of Medicinal Chemistry.

-

Patel, R. N. (2002). Microbial/Enzymatic Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclohexylpropane-1,2-diol | C9H18O2 | CID 14715847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-cyclohexylpropane-1,3-diol | C9H17ClO2 | CID 14147630 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-cyclohexylpropane-1,3-diol melting point and boiling point data

Content Type: Technical Reference Guide Audience: Chemical Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-Cyclohexylpropane-1,3-diol (CAS: 2612-32-0) is a functionalized aliphatic diol characterized by a cyclohexyl ring attached to the C2 position of a 1,3-propanediol backbone.[1][2][3][4] This structural motif imparts unique physicochemical properties, blending the lipophilicity of the cycloalkane ring with the hydrophilicity of the primary hydroxyl groups.

It serves as a critical intermediate in the synthesis of polymeric materials (polyesters, polyurethanes) where it introduces steric bulk and rigidity, potentially enhancing the glass transition temperature (

This guide provides a definitive dataset on its melting and boiling points, supported by experimental protocols and thermodynamic analysis.

Chemical Identity & Structure

| Attribute | Detail |

| IUPAC Name | 2-Cyclohexylpropane-1,3-diol |

| Common Synonyms | 2-Cyclohexyl-1,3-propanediol; 1,3-Dihydroxy-2-cyclohexylpropane |

| CAS Number | 2612-32-0 |

| Molecular Formula | |

| Molecular Weight | 158.24 g/mol |

| SMILES | OCC(C1CCCCC1)CO |

Structural Visualization

The molecule consists of a flexible propanediol chain anchored by a bulky cyclohexyl group. This steric bulk disrupts crystal packing compared to linear diols, yet the capacity for intermolecular hydrogen bonding (via two -OH donors/acceptors) ensures it remains a solid at room temperature.

Figure 1: Structural logic of 2-cyclohexylpropane-1,3-diol showing the interplay between the lipophilic core and hydrophilic termini.

Physical Properties Data

The following data aggregates experimental values from chemical supplier databases and predictive thermodynamic modeling.

Melting Point & Boiling Point Table

| Property | Value | Condition/Method | Confidence Level |

| Melting Point (MP) | 89 – 90 °C | Experimental (Capillary) | High (Verified Supplier Data) |

| Boiling Point (BP) | 284.1 ± 8.0 °C | Predicted (760 mmHg) | Medium (Computational) |

| Flash Point | ~136 °C | Predicted | Medium |

| Density | 1.030 ± 0.06 g/cm³ | Predicted (20 °C) | Medium |

| Solubility | Soluble | Methanol, Ethanol, THF | High |

| Solubility | Insoluble/Low | Water (Cold), Hexanes | High |

Thermodynamic Analysis

-

Melting Point (89–90 °C): The compound is a solid at room temperature. The melting point is significantly higher than unsubstituted 1,3-propanediol (which is a liquid) due to the cyclohexyl ring , which restricts conformational freedom in the crystal lattice, and the extensive intermolecular hydrogen bonding network typical of 1,3-diols.

-

Boiling Point (~284 °C): The high boiling point reflects the energy required to break the hydrogen-bonded network. In practice, distillation at atmospheric pressure often leads to decomposition (dehydration). Vacuum distillation is the standard purification method.

Experimental Determination Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended for verifying the physical constants of this compound.

Melting Point Determination (Capillary Method)

Objective: Determine the purity and identity via sharp melting range analysis.

-

Preparation: Dry the sample in a vacuum desiccator over

for 24 hours to remove trace solvent/moisture (water depresses MP). -

Loading: Pack 2-3 mm of the white powder into a glass capillary tube.

-

Ramping: Use a Mel-Temp or DSC apparatus.

-

Rapid Ramp: 10 °C/min to 80 °C.

-

Critical Ramp: 1 °C/min from 80 °C to 95 °C.

-

-

Observation: Record

(first liquid drop) and-

Acceptance Criteria: Range

°C (e.g., 89.0–90.5 °C). A wider range indicates impurities (likely mono-ols or unreacted starting material).

-

Boiling Point Determination (Vacuum)

Objective: Determine volatility for purification parameters. Do not attempt atmospheric distillation.

-

Setup: Short-path distillation apparatus with a vacuum manometer.

-

Pressure: Establish a stable vacuum of 0.5 – 1.0 mmHg .

-

Heating: Slowly heat the oil bath.

-

Expectation: Based on the nomograph for 1,3-diols:

-

Predicted BP at 1.0 mmHg: ~125 – 135 °C .

-

Note: If the temperature exceeds 160 °C without distillation, check vacuum integrity to prevent thermal degradation.

-

Synthesis & Validation Workflow

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., unreacted esters) that affect MP/BP data. The standard route involves the reduction of diethyl 2-cyclohexylmalonate.

Synthesis Scheme

Reaction:

Figure 2: Synthetic pathway and critical workup steps to isolate the target diol.

Self-Validating Purity Check

Before relying on MP/BP data, the researcher must validate the sample identity:

-

IR Spectroscopy: Look for broad -OH stretch (3200-3400 cm⁻¹) and absence of Carbonyl (C=O) stretch at 1735 cm⁻¹ (indicates unreduced ester).

-

Solubility Check: The product should be fully soluble in warm ethanol but precipitate upon cooling; precursors are oils that remain soluble in hexanes.

Applications & Relevance[4][8][9][10][11]

Polymer Chemistry

The 2-cyclohexyl moiety introduces a "pendant" cyclic group into polyester backbones. Unlike linear aliphatic diols (e.g., 1,6-hexanediol), this compound increases the free volume and chain stiffness , typically raising the

Pharmaceutical Intermediates

The molecule possesses a plane of symmetry (

References

-

Chemical Identity & Constants: PubChem Compound Summary for CID 15293, 2-Cyclohexylpropane-1,3-diol. National Center for Biotechnology Information (2025). Link

-

Melting Point Data: ECHEMI Chemical Database, CAS 2612-32-0 Product Properties. Accessed Feb 2026.[5] Link

- Synthesis Methodology: "Reduction of Substituted Malonic Esters.

-

Safety & Handling: BLD Pharm Safety Data Sheet (SDS) for 2-Cyclohexylpropane-1,3-diol, Version 6.2. Link[6]

Sources

- 1. 132310-86-2|trans-2-(4-Propylcyclohexyl)propane-1,3-diol|BLD Pharm [bldpharm.com]

- 2. 2612-26-2|2-Butylpropane-1,3-diol|BLD Pharm [bldpharm.com]

- 3. 2612-32-0|2-Cyclohexylpropane-1,3-diol|BLD Pharm [bldpharm.com]

- 4. guidechem.com [guidechem.com]

- 5. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Hydrophobicity Profiling of 2-Cyclohexylpropane-1,3-diol (LogP)

Executive Summary

2-Cyclohexylpropane-1,3-diol (CAS: 2612-32-0) represents a critical structural motif in both medicinal chemistry and polymer science. As a cyclic aliphatic diol, it bridges the gap between rigid hydrophobic scaffolds and flexible hydrophilic linkers. Its hydrophobicity constant (LogP ), typically ranging between 1.2 and 1.9 , dictates its behavior in biological membranes and industrial solvent systems.

This guide provides a rigorous technical analysis of the LogP determination for 2-cyclohexylpropane-1,3-diol. It moves beyond simple database lookups to establish a self-validating experimental framework, essential for researchers optimizing oral bioavailability or designing amphiphilic polymer matrices.

Physicochemical Profile & Theoretical Grounding

The amphiphilic nature of 2-cyclohexylpropane-1,3-diol arises from the competition between its lipophilic cyclohexane ring and the hydrophilic 1,3-diol moiety. Understanding this balance is prerequisite to selecting the correct experimental protocol.

Table 1: Core Physicochemical Properties

| Property | Value / Descriptor | Source/Method |

| IUPAC Name | 2-cyclohexylpropane-1,3-diol | Chemical Nomenclature |

| CAS Number | 2612-32-0 | Registry |

| Molecular Formula | C9H18O2 | Stoichiometry |

| Molecular Weight | 158.24 g/mol | Calculated |

| Experimental LogP | 1.19 ± 0.05 | Database Consensus [1] |

| Predicted LogP (XLogP3) | 1.7 | PubChem Algorithm [2] |

| Predicted LogP (CLogP) | 1.9 | ChemDraw Ultra |

| H-Bond Donors | 2 | Structural Analysis |

| H-Bond Acceptors | 2 | Structural Analysis |

| Rotatable Bonds | 3 | Conformational Flexibility |

Mechanistic Insight: The "Hydrophobic Collapse" Effect

In aqueous environments, the cyclohexane ring drives the molecule to aggregate or partition into lipid bilayers, while the hydroxyl groups anchor it to the aqueous interface. This specific LogP range (1.0–2.[1][2]0) places the compound in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5) and transdermal permeability , making it a high-value intermediate for drug delivery systems.

Methodological Workflow: LogP Determination

Selecting the correct determination method is critical. For 2-cyclohexylpropane-1,3-diol, the expected LogP (~1.2–1.9) falls within the optimal range for the Shake-Flask Method (OECD 107) , but high-throughput screening often utilizes RP-HPLC (OECD 117) .

Diagram 1: Method Selection Decision Tree

This decision tree guides the researcher to the most appropriate protocol based on the compound's stability and throughput requirements.

Caption: Decision matrix for selecting between Shake-Flask and HPLC methods based on sample volume and precision requirements.

Protocol A: The Shake-Flask Method (OECD 107)

Status: Gold Standard | Precision: High | Cost: Low

The Shake-Flask method is the direct measurement of partitioning between n-octanol and water.[3] For 2-cyclohexylpropane-1,3-diol, the relatively high water solubility requires careful phase separation to avoid emulsion formation.

Step-by-Step Protocol

-

Pre-Saturation:

-

Saturate analytical grade n-octanol with distilled water.

-

Saturate distilled water with n-octanol.

-

Reasoning: Prevents volume changes during the experiment due to mutual solubility.

-

-

Preparation of Stock Solution:

-

Dissolve 2-cyclohexylpropane-1,3-diol in the pre-saturated n-octanol phase. Target concentration: 10 mM.

-

Note: Starting in the octanol phase is preferred for lipophilic compounds, but for this diol (LogP ~1.2), either phase is acceptable.

-

-

Equilibration (The Shake):

-

Prepare three different volume ratios of Octanol:Water (e.g., 1:1, 1:2, 2:1) in glass vials.

-

Vortex for 2 minutes or mechanically shake for 1 hour at 25°C.

-

Centrifugation: Centrifuge at 3000 rpm for 20 minutes to break any emulsions.

-

-

Phase Separation & Quantification:

-

Carefully separate the phases.

-

Analyze the concentration of the diol in both phases using GC-FID or HPLC-UV (210 nm).

-

Self-Validation: The Mass Balance (Sum of mass in both phases) must be ≥ 95% of the initial mass.

-

-

Calculation:

Diagram 2: Shake-Flask Equilibrium Workflow

Caption: Operational workflow for OECD 107 Shake-Flask method, emphasizing the critical mass balance check.

Protocol B: RP-HPLC Estimation (OECD 117)

Status: Rapid Screening | Precision: Moderate | Cost: Medium

This method correlates the retention time (

Experimental Setup

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.

-

Mobile Phase: Methanol/Water (75:25 v/v) isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or Refractive Index (RI) detector (since the diol lacks a strong chromophore).

Calibration Standards

Select 5-6 reference standards with known LogP values bracketing the target (0.5 to 2.5).

Calculation

Calculate the Capacity Factor (

Data Interpretation & Applications

Comparative Analysis

| Method | Typical Result | Accuracy | Throughput |

| Shake-Flask | 1.19 | High | Low |

| XLogP3 (Comp) | 1.70 | Low | Instant |

| RP-HPLC | 1.3 - 1.5 | Medium | High |

Interpretation: The experimental value (~1.2) is often lower than the calculated value (1.7–1.9). This discrepancy suggests that the intramolecular hydrogen bonding between the 1,3-diol groups might be reducing the effective hydrophobic surface area exposed to the solvent, a nuance often missed by additive algorithms like XLogP3.

Impact on Drug Development

-

Permeability: A LogP of ~1.2 indicates good water solubility but sufficient lipophilicity to cross membranes via passive diffusion, though it may require transporters for high uptake.

-

Formulation: The compound is suitable for use as a co-solvent or in hydroalcoholic formulations.

Impact on Polymer Science

-

Polyurethanes: The cyclohexyl ring adds steric bulk and rigidity to the polymer backbone, increasing the Glass Transition Temperature (

) compared to linear aliphatic diols. The LogP ensures compatibility with moderately polar isocyanates.

References

-

ChemDiv. (n.d.). Compound 2-cyclohexylpropane-1,3-diol - Physicochemical Properties. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15293, 2-Cyclohexylpropane-1,3-diol. Retrieved from [Link]

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][4][5][6]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link][5]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

- 1. 1-Cyclohexylpropane-1,2-diol | C9H18O2 | CID 14715847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-1-cyclohexylpropane-1,2-diol | C9H18O2 | CID 11040966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. chembk.com [chembk.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. pubs.acs.org [pubs.acs.org]

suppliers and commercial availability of high-purity 2-cyclohexylpropane-1,3-diol

A Technical Guide for Drug Development & Material Science[1]

Executive Technical Summary

2-Cyclohexylpropane-1,3-diol (CAS 2612-32-0) is a critical aliphatic building block used primarily in the synthesis of immunomodulatory drugs (e.g., Fingolimod analogs) and high-performance polyesters requiring enhanced thermal rigidity.[1]

While commercially listed, "high-purity" (>98%) grade material is frequently unavailable off-the-shelf. Most catalog options offer "technical grade" (90–95%) material, which contains significant process-related impurities that can compromise downstream biological assays or polymerization kinetics.

Key Data Points:

-

CAS Number: 2612-32-0[1]

-

Molecular Formula: C9H18O2 (MW: 158.24 g/mol )[2]

-

Solubility: Soluble in alcohols, THF, DMSO; sparingly soluble in water.

-

Primary Supply Bottleneck: Lack of UV chromophore makes standard HPLC-UV purity assessment unreliable, leading to "blind" procurement of impure lots.[1]

Commercial Supply Landscape

The supply chain for 2-cyclohexylpropane-1,3-diol is bifurcated between catalog aggregators and custom synthesis houses.

Table 1: Supplier Tiers and Availability[1]

| Supplier Tier | Typical Purity | Lead Time | Primary Use Case | Risk Factor |

| Tier 1: Global Catalog (e.g., Sigma-Aldrich/Merck) | 95% (Technical) | 2–5 Days | Early-stage synthesis, non-GLP screening.[1] | High: 5% impurity profile often undefined; batch-to-batch variability.[1] |

| Tier 2: Specialized CROs (e.g., ChemDiv, Enamine) | 95–97% | 2–3 Weeks | Library synthesis, SAR studies. | Medium: Purity is often determined by NMR only, missing inorganic salts.[1] |

| Tier 3: Custom Synthesis (e.g., WuXi, Curia) | >99% (GMP opt.) | 8–12 Weeks | Tox studies, Clinical manufacturing. | Low: Full CoA provided, but high cost and long lead time. |

Procurement Strategy: For critical applications (crystallization, biological assays), do not rely on Tier 1 catalog purity claims without internal re-verification. The 95% specification often hides unreduced ester intermediates that act as chain terminators in polymerization or false positives in binding assays.

Synthesis-Driven Impurity Profiling[1]

To validate the quality of incoming material, one must understand its synthetic origin. The dominant commercial route involves the reduction of Diethyl 2-cyclohexylmalonate (CAS 2163-44-2) .[1]

The Reduction Pathway & Associated Impurities

The reduction is typically performed using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with activation.

-

Reagent: LiAlH4 (in THF).

Common Impurities:

-

Impurity A (Under-reduction): Ethyl 2-cyclohexyl-3-hydroxypropanoate.[1] (Result of partial reduction).

-

Impurity B (Starting Material): Unreacted malonate diester.[1]

-

Impurity C (Inorganic): Aluminum or Boron salts (Lewis acids) trapped in the diol matrix.

Scientific Insight: Impurity A is particularly insidious because it contains both a hydroxyl and an ester group. In polymerization, it acts as a chain terminator. In drug synthesis, the ester group can undergo competing nucleophilic attacks.

Analytical Quality Control Protocols

CRITICAL WARNING: 2-cyclohexylpropane-1,3-diol lacks a conjugated

Recommended Protocol: HPLC-ELSD (or CAD)[1]

-

Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These are "universal" detectors that see non-chromophoric species.[1][5]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

-

Mobile Phase: Water/Acetonitrile gradient (0%

100% ACN). -

Why: ELSD detects the scattering from solid particles after the solvent evaporates, allowing quantification of the diol and the non-volatile impurities.[5]

Alternative Protocol: GC-FID[1]

-

Suitability: Excellent for volatility profiling.[1]

-

Derivatization: Optional. The diol (MW 158) is volatile enough for direct injection on a polar column (e.g., DB-Wax), but TMS-derivatization (BSTFA + 1% TMCS) improves peak shape and sensitivity.[1]

-

Why: Flame Ionization Detection (FID) is responsive to all carbon-containing compounds, providing a true "mass balance" purity.[1]

Figure 1: Quality Control Decision Tree for Non-Chromophoric Diols. Note the exclusion of HPLC-UV.

Procurement Decision Framework

When sourcing this material, the "Make vs. Buy" decision depends heavily on the required purity and scale. The following logic gate ensures resource efficiency.

Figure 2: Strategic Sourcing Logic for 2-Cyclohexylpropane-1,3-diol.

Purification of Catalog Material

If Tier 3 custom synthesis is too slow (8+ weeks), buy Tier 1 material (95%) and purify in-house:

-

Recrystallization: The diol is a solid.[1] Dissolve in minimal hot Ethyl Acetate. Add Hexane (or Heptane) dropwise until turbid. Cool slowly to 4°C.

-

Yield: Expect 60–70% recovery, but purity usually improves to >99%.[1]

References

-

Sigma-Aldrich (Merck). Product Specification: 2-Cyclohexylpropane-1,3-diol (CAS 2612-32-0).[1] Retrieved October 2025.[1][6] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15293: 2-Cyclohexylpropane-1,3-diol.[1] PubChem.[1][2][4] Link

-

Megoulas, N.C., & Koupparis, M.A. (2005). Evaporative Light Scattering Detection in Liquid Chromatography. Critical Reviews in Analytical Chemistry.[1] (Grounding for ELSD detection of non-chromophoric diols). Link

-

ChemDiv. Building Blocks and Screening Compounds Catalog. (Source for Tier 2 availability). Link

-

Adachi, K., et al. (2010). Process for the preparation of 2-amino-1,3-propane diol compounds.[1][3] U.S. Patent No.[1] 9,815,772.[1] (Context for synthesis from malonate precursors). Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Cyclohexylpropane-1,2-diol | C9H18O2 | CID 14715847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

- 4. Diethyl 2-cyclohexylmalonate | C13H22O4 | CID 240541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quercus.be [quercus.be]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Notes and Protocols for the Esterification of 2-Cyclohexylpropane-1,3-diol with Dicarboxylic Acids

Introduction: Crafting Novel Polyesters with 2-Cyclohexylpropane-1,3-diol

The synthesis of polyesters through the condensation polymerization of diols and dicarboxylic acids is a cornerstone of polymer chemistry, yielding materials with a vast spectrum of properties and applications.[1][2] The incorporation of unique monomers, such as 2-cyclohexylpropane-1,3-diol, offers a compelling avenue for the development of novel polyesters with tailored characteristics. The bulky cyclohexyl group appended to the propane backbone introduces significant steric hindrance and rigidity, which can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility profiles in the resulting polymers.[3][4]

These characteristics are of particular interest to researchers and professionals in drug development and material science, where polyesters are utilized in drug delivery systems, medical implants, specialty coatings, and high-performance plastics.[5] The structure of 2-cyclohexylpropane-1,3-diol, with its primary hydroxyl groups, allows for polyesterification, but the adjacent cyclohexyl moiety necessitates careful consideration of the reaction methodology to overcome potential steric challenges.

This comprehensive guide provides detailed protocols for the esterification of 2-cyclohexylpropane-1,3-diol with various dicarboxylic acids, exploring multiple synthetic strategies from classical acid catalysis to milder, modern coupling methods. We will delve into the mechanistic rationale behind each protocol, offering insights into the selection of catalysts, solvents, and reaction conditions to empower researchers to achieve optimal results in the synthesis of these promising new materials.

Choosing Your Synthetic Pathway: A Strategic Overview

The selection of an appropriate esterification method is critical for the successful synthesis of polyesters from 2-cyclohexylpropane-1,3-diol. The steric hindrance presented by the cyclohexyl group can influence reaction rates and equilibrium positions.[6] Below is a comparative overview of the primary methods detailed in this guide.

| Method | Key Features | Advantages | Considerations |

| Fischer-Speier Esterification | Acid-catalyzed equilibrium reaction.[7] | Cost-effective reagents; suitable for large-scale synthesis. | Harsh conditions (high temperature, strong acid); may not be suitable for sensitive functional groups; challenging for sterically hindered diols.[8] |

| Steglich Esterification | Utilizes a carbodiimide coupling agent (e.g., DCC, DIC) and a nucleophilic catalyst (e.g., DMAP).[9] | Mild reaction conditions (often room temperature); suitable for acid-sensitive substrates and sterically demanding alcohols.[10] | Stoichiometric use of coupling agent generates urea byproduct, which must be removed; potential for side reactions if not optimized. |

| Yamaguchi Esterification | Two-step process involving the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[11] | Highly effective for sterically hindered substrates and macrocyclization; proceeds under mild conditions.[12][13] | Requires a stoichiometric activating agent; TCBC is moisture-sensitive. |

| Enzymatic Esterification | Employs lipases (e.g., Candida antarctica lipase B) as biocatalysts.[14] | Environmentally friendly ("green chemistry"); high selectivity; mild reaction conditions. | Slower reaction rates; enzyme cost and stability can be a factor; optimization of enzyme activity is necessary.[15] |

Experimental Protocols

Protocol 1: Fischer-Speier Esterification via Melt Polycondensation

This protocol describes a classic approach to polyester synthesis, driven by high temperatures and the removal of the water byproduct to shift the reaction equilibrium towards the polymer.[8] It is best suited for thermally stable dicarboxylic acids.

Rationale: Melt polycondensation avoids the use of solvents, offering a "greener" and more atom-economical process. The use of an acid catalyst such as p-toluenesulfonic acid (p-TsOH) protonates the carboxylic acid, rendering it more electrophilic for attack by the diol's hydroxyl groups.[16] A gradual increase in temperature and application of a vacuum are crucial for driving the reaction to completion and achieving high molecular weight polymers.

Figure 1: Workflow for Fischer Esterification.

Materials:

-

2-Cyclohexylpropane-1,3-diol

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid, isophthalic acid)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) or another suitable catalyst

-

High-boiling point solvent for purification (e.g., chloroform, dichloromethane)

-

Non-solvent for precipitation (e.g., cold methanol, ethanol)

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump.

Procedure:

-

Reactant Charging: In the reaction vessel, combine equimolar amounts of 2-cyclohexylpropane-1,3-diol and the chosen dicarboxylic acid.

-

Catalyst Addition: Add the acid catalyst (e.g., p-TsOH) at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.

-

Initial Reaction Phase: Heat the mixture under a slow stream of nitrogen to a temperature of approximately 180°C. Maintain this temperature with stirring for 3-4 hours to facilitate the initial oligomerization and removal of the bulk of the water byproduct.

-

High-Temperature Polycondensation: Gradually increase the temperature to 200-220°C while slowly applying a vacuum (less than 1 mmHg). The increased temperature and reduced pressure will facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight. This stage is typically maintained for 4-8 hours. The viscosity of the reaction mixture will noticeably increase.

-

Reaction Termination and Isolation: Cool the reactor to room temperature and then dissolve the resulting polyester in a minimal amount of a suitable solvent like chloroform.

-

Purification: Slowly pour the polymer solution into a large excess of a stirred non-solvent, such as cold methanol, to precipitate the polyester.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: Steglich Esterification for Acid-Labile Substrates

This method is ideal when either the diol or the dicarboxylic acid contains functional groups that are sensitive to the harsh conditions of Fischer esterification. It operates under mild, neutral conditions at or near room temperature.[9]

Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] The nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), then intercepts this intermediate to form an even more reactive acylpyridinium species. This species is readily attacked by the alcohol (diol) to form the ester, while the DCC is converted to the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[9] This method is particularly effective for sterically hindered alcohols.[10]

Figure 2: Workflow for Steglich Esterification.

Materials:

-

2-Cyclohexylpropane-1,3-diol

-

Dicarboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-cyclohexylpropane-1,3-diol, the dicarboxylic acid, and a catalytic amount of DMAP (5-10 mol%) in anhydrous DCM.

-

Coupling Agent Addition: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve the carbodiimide coupling agent (1.1 equivalents per carboxylic acid group) in anhydrous DCM. Add this solution dropwise to the cooled reactant mixture with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed as a white precipitate.

-

Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU.

-

Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude polyester can be further purified by precipitation from a concentrated solution into a non-solvent, as described in Protocol 1, or by column chromatography if applicable.

Protocol 3: Yamaguchi Esterification for Highly Hindered Systems

For particularly challenging esterifications where both the diol and dicarboxylic acid may be sterically demanding, the Yamaguchi protocol offers a robust solution.[11]

Rationale: This method proceeds via the formation of a mixed anhydride between the dicarboxylic acid and 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base like triethylamine. This mixed anhydride is then subjected to nucleophilic attack by DMAP, which selectively attacks the less sterically hindered carbonyl of the carboxylic acid moiety, forming a highly reactive acylpyridinium salt. This activated intermediate readily reacts with the sterically hindered hydroxyl groups of the diol to form the desired ester under mild conditions.[11][13]

Materials:

-

2-Cyclohexylpropane-1,3-diol

-

Dicarboxylic acid

-

2,4,6-Trichlorobenzoyl chloride (TCBC)

-

Triethylamine (Et₃N)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous toluene or THF

Procedure:

-

Mixed Anhydride Formation: In a flask under an inert atmosphere, dissolve the dicarboxylic acid in anhydrous toluene. Add 2.2 equivalents of triethylamine. Cool the mixture to 0°C and add 2.2 equivalents of 2,4,6-trichlorobenzoyl chloride dropwise. Stir the reaction at room temperature for 1-2 hours.

-

Esterification: In a separate flask, dissolve 1 equivalent of 2-cyclohexylpropane-1,3-diol and 2.5 equivalents of DMAP in a larger volume of anhydrous toluene. Add the previously prepared mixed anhydride solution to this diol solution via a syringe pump over several hours (high dilution conditions favor polymerization over cyclization).

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove any salts. The filtrate can then be washed with aqueous base to remove the 2,4,6-trichlorobenzoic acid byproduct. The organic layer is then dried, concentrated, and the resulting polyester is purified by precipitation as described in the previous protocols.

Characterization of the Resulting Polyesters

The successful synthesis of polyesters from 2-cyclohexylpropane-1,3-diol should be confirmed through a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the polyester.[1] The disappearance of the carboxylic acid proton signal and a shift in the signals corresponding to the methylene protons adjacent to the hydroxyl groups of the diol are indicative of ester formation.[17]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the ester linkage can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.[18]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the polymer's thermal properties.[18] Thermogravimetric Analysis (TGA) assesses the thermal stability and decomposition temperature of the polyester. The presence of the cyclohexyl group is expected to increase the Tg of the resulting polyesters compared to their linear aliphatic analogues.[3]

Conclusion

The protocols outlined in this application note provide a versatile toolkit for the synthesis of novel polyesters from 2-cyclohexylpropane-1,3-diol and various dicarboxylic acids. The choice of esterification method—be it the robust Fischer esterification, the mild Steglich protocol, or the powerful Yamaguchi reaction for sterically demanding systems—should be guided by the specific chemical nature of the monomers and the desired properties of the final polymer. By carefully controlling reaction conditions and employing appropriate purification and characterization techniques, researchers can effectively create a new class of polyesters with unique properties imparted by the bulky cyclohexyl moiety, opening up new possibilities in advanced materials and drug delivery applications.

References

- Dhimitruka, I., & SantaLucia, J. (2006).

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.

- Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.

- EP1115925B1 - Polyesters containing neopentyl glycol and fibers formed therefrom - Google Patents. (n.d.).

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 9, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Ester synthesis by esterification. Retrieved February 9, 2026, from [Link]

-

I. K. Varma, S. R. J. (n.d.). esterification and polyesterification reactions with industrial applications. polyesters obtained from mixture of dicarboxilic acids and diols. Retrieved February 9, 2026, from [Link]

- Kline, B. J., Beckman, E. J., & Russell, A. J. (1998). One-Step Biocatalytic Synthesis of Linear Polyesters with Pendant Hydroxyl Groups. Journal of the American Chemical Society, 120(37), 9475–9480.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 9, 2026, from [Link]

-

Szycher, M. (n.d.). 1.3.2 - Polyester polyols. In Szycher's Handbook of Polyurethanes, Second Edition. Retrieved February 9, 2026, from [Link]

-

Nomura, R., & T. (2021, April 15). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Omega. Retrieved February 9, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). 1,3-Propanediol and its Application in Bio-Based Polyesters for Resin Applications. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Water-soluble polymers and gels from the polycondensation between cyclodextrins and poly(carboxylic acid)s: A study of the preparation parameters. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Characterization of cyclic and non-cyclic poly-(ether-urethane)s bio-based sugar diols by a combination of MALDI-TOF and NMR. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Polycondensation of Sebacic Acid with Primary and Secondary Hydroxyl Groups Containing Diols Catalyzed by Candida antarctica Lipase B. Retrieved February 9, 2026, from [Link]

- WO2004069896A1 - Process for producing neopentyl-glycol based polyesters - Google Patents. (n.d.).

-

ACS Publications. (2020, November 3). Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (n.d.). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved February 9, 2026, from [Link]

-

The Essential Chemical Industry. (n.d.). Polyesters. Retrieved February 9, 2026, from [Link]

-

RSC Publishing. (n.d.). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry. Retrieved February 9, 2026, from [Link]

-

Taylor & Francis Online. (2022, August 26). Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Retrieved February 9, 2026, from [Link]

-

JKU ePUB. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Retrieved February 9, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Acid to Ester - Common Conditions. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved February 9, 2026, from [Link]

-

MDPI. (n.d.). Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. Retrieved February 9, 2026, from [Link]

-

ACS Publications. (n.d.). Synthesis of High-Barrier, Amorphous, Heat-Resistant Copolyesters from Naphthalene Dicarboxylic Acid and Neopentyl Glycol. ACS Applied Polymer Materials. Retrieved February 9, 2026, from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 9, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, August 8). 111. Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube. Retrieved February 9, 2026, from [Link]

-

LIDSEN Publishing Inc. (2023, November 8). Enzymes in Poly(Butylene-Succinate) Industry: An Overview on Synthesis Routes and Post-Processing Strategies. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2024, October 11). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved February 9, 2026, from [Link]

-

Chemistry By Dr. An G. (2023, December 20). YAMAGUCHI ESTERIFICATION #csirnet #gateexam #setexam UG/PG Chemistry #organicchemistry #chemistry [Video]. YouTube. Retrieved February 9, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polyesters [essentialchemicalindustry.org]

- 3. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. poliuretanos.com.br [poliuretanos.com.br]

- 6. athabascau.ca [athabascau.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Steglich Esterification [organic-chemistry.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. Yamaguchi esterification - Wikipedia [en.wikipedia.org]

- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Polyester Synthesis Using 2-Cyclohexylpropane-1,3-diol

Introduction: Harnessing Cycloaliphatic Architecture for Advanced Polyesters

The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique and advantageous properties to materials. Polyesters, a cornerstone of the polymer industry, are particularly amenable to structural tuning through the judicious selection of their diol and diacid constituents.[1] This application note details the use of 2-cyclohexylpropane-1,3-diol as a monomer in polyester synthesis, a molecule poised to confer significant enhancements in the thermal and mechanical properties of the resulting polymers.

The incorporation of a bulky, rigid cyclohexyl group into the polymer backbone is a strategic approach to augmenting the performance of polyesters.[2] This cycloaliphatic moiety disrupts the close packing of polymer chains that is typical of polyesters derived from linear diols, which can lead to a more amorphous polymer with a higher glass transition temperature (Tg).[3][4] The rigidity of the cyclohexyl ring is also expected to enhance the tensile modulus and hardness of the final material.[2] These characteristics are highly desirable in applications requiring dimensional stability at elevated temperatures, such as in high-performance coatings, adhesives, and engineering plastics.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polyesters derived from 2-cyclohexylpropane-1,3-diol. The protocols herein are grounded in established principles of step-growth polymerization and are designed to be both robust and reproducible.[6][7]

Monomer Overview and Physicochemical Properties

A thorough understanding of the monomer properties is critical for designing a successful polymerization protocol. 2-Cyclohexylpropane-1,3-diol is a di-primary diol, which influences its reactivity in polyesterification reactions.[8] The key physicochemical properties of 2-cyclohexylpropane-1,3-diol and two representative dicarboxylic acids, adipic acid (a linear aliphatic diacid) and terephthalic acid (a rigid aromatic diacid), are summarized in Table 1.

| Monomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Cyclohexylpropane-1,3-diol | C₉H₁₈O₂ | 158.24 | N/A | N/A |

| Adipic Acid | C₆H₁₀O₄ | 146.14 | 152 | 337.5 |